2-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
This compound belongs to the class of triazaspiro[4.5]deca-diene carboxamides, characterized by a spirocyclic core fused with a carboxamide moiety. Its structure includes a 3,4-dimethylphenyl group at position 2, a 3-methylphenyl substituent on the carboxamide nitrogen, and a methylsulfanyl group at position 2. These substituents confer unique steric and electronic properties, influencing its binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(3-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-16-6-5-7-20(14-16)25-23(29)28-12-10-24(11-13-28)26-21(22(27-24)30-4)19-9-8-17(2)18(3)15-19/h5-9,14-15H,10-13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMWDMSHOOFAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and two structurally related analogs from the evidence provided:
Key Findings:
Structural Flexibility : The target compound lacks the 2,4-dioxo groups present in Analog 1, which are critical for hydrogen bonding in protease inhibition. This suggests divergent target selectivity .
Electrophilic Character : The methylsulfanyl group in the target compound and Analog 2 may participate in hydrophobic interactions, whereas the trifluoromethyl group in Analog 1 enhances metabolic stability but increases toxicity risks .
Research Implications and Limitations
- Data Gaps: No peer-reviewed studies directly evaluate the target compound’s pharmacological profile. Its comparison relies on extrapolation from analogs with differing substituents.
- Synthetic Challenges : The spirocyclic core and methylsulfanyl group in the target compound may complicate synthesis, as seen in Analog 2’s low reported yield (12%) .
- Therapeutic Potential: Structural similarities to Analog 2 suggest possible applications in neurological disorders, though validation through in vivo studies is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
